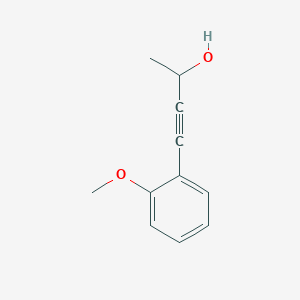
4-(2-Methoxyphenyl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)but-3-yn-2-ol is an organic compound with the molecular formula C11H12O2. It is classified as an alkynyl alcohol due to the presence of both an alkyne and an alcohol functional group. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(2-Methoxyphenyl)but-3-yn-2-ol can be synthesized through several methods. One common approach involves the condensation of acetylene with acetone in the presence of a base or Lewis acid catalysts
Industrial Production Methods
On an industrial scale, this compound is produced as a precursor to various terpenes and terpenoids . The large-scale production typically involves optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyphenyl)but-3-yn-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)but-3-yn-2-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It serves as a precursor in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)but-3-yn-2-ol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-3-yn-2-ol: Another alkynyl alcohol with similar chemical properties.
4-Phenylbut-3-yn-2-ol: A structurally related compound with a phenyl group instead of a methoxyphenyl group.
Uniqueness
4-(2-Methoxyphenyl)but-3-yn-2-ol is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-6,9,12H,1-2H3 |
Clé InChI |
JPWFSRDKKXRFCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC1=CC=CC=C1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


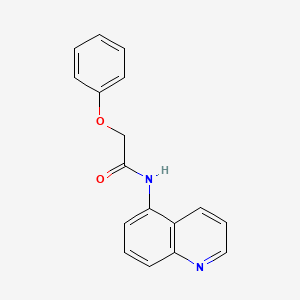
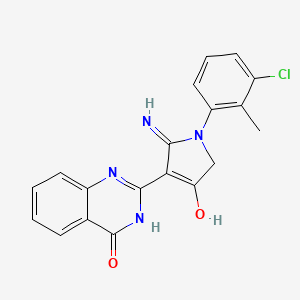
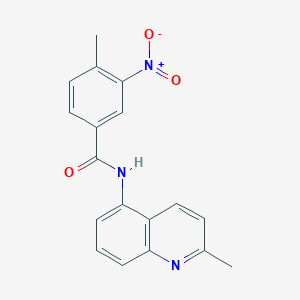
![3-[(4-Fluorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880427.png)

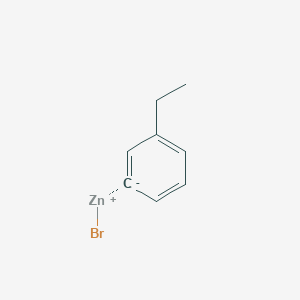
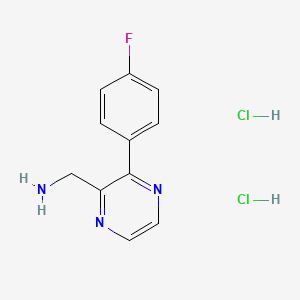
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14880445.png)

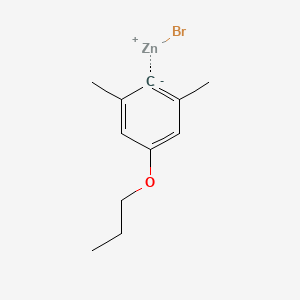
![3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B14880467.png)
![2-(4-Oxo-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)-butyric acid ethyl ester](/img/structure/B14880479.png)
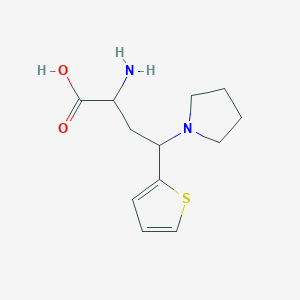
![(2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14880494.png)
